N-(2-carbamoylphenyl)-3-methyl-4-oxo-1-phenyl-1H,4H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide
Description
N-(2-carbamoylphenyl)-3-methyl-4-oxo-1-phenyl-1H,4H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core substituted with methyl, phenyl, oxo, and carboxamide groups.
Properties
IUPAC Name |
N-(2-carbamoylphenyl)-3-methyl-4-oxo-1-phenyl-3,3a,5,6,7,7a-hexahydro-2H-pyrazolo[3,4-b]pyridine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O3/c1-12-17-18(27)15(21(29)24-16-10-6-5-9-14(16)19(22)28)11-23-20(17)26(25-12)13-7-3-2-4-8-13/h2-10,12,15,17,20,23,25H,11H2,1H3,(H2,22,28)(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYDUQNFJFNKPCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(NCC(C2=O)C(=O)NC3=CC=CC=C3C(=O)N)N(N1)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-carbamoylphenyl)-3-methyl-4-oxo-1-phenyl-1H,4H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide (CAS Number: 941936-36-3) is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthetic routes, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C21H23N5O3 |
| Molecular Weight | 393.4 g/mol |
| IUPAC Name | N-(2-carbamoylphenyl)-3-methyl-4-oxo-1-phenyl-7H-pyrazolo[3,4-b]pyridine-5-carboxamide |
| InChI Key | BSXXODNCCOANJQ-UHFFFAOYSA-N |
The biological activity of this compound is attributed to its interaction with various molecular targets involved in cancer cell proliferation and survival. The compound is believed to inhibit specific enzymes and pathways that are crucial for tumor growth:
- Enzyme Inhibition : It may inhibit key enzymes such as cyclin-dependent kinases (CDKs) and other protein kinases involved in cell cycle regulation.
- Apoptosis Induction : The compound has shown potential in promoting apoptosis in cancer cells through the activation of caspase pathways.
- Antiproliferative Effects : Studies indicate that it can significantly reduce the proliferation of various cancer cell lines.
Anticancer Activity
Recent studies have evaluated the anticancer properties of this compound against several human cancer cell lines. The following table summarizes key findings regarding its inhibitory concentrations (IC50 values):
Case Study : A study demonstrated that N-(2-carbamoylphenyl)-3-methyl-4-oxo-1-phenyl-pyrazolo[3,4-b]pyridine exhibited significant antiproliferative effects on the MCF-7 breast cancer cell line with an IC50 value comparable to standard chemotherapeutic agents like doxorubicin .
Mechanistic Insights
In vitro assays have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells. For instance:
- Caspase Activation : Increased levels of activated caspase-3 were observed in treated cells, indicating apoptosis induction.
- Cell Cycle Analysis : Flow cytometry revealed that treated cells were arrested in the G1 phase of the cell cycle.
Synthesis and Structural Characterization
The synthesis of N-(2-carbamoylphenyl)-3-methyl-4-oxo-1-phenyl-pyrazolo[3,4-b]pyridine involves multi-step organic reactions starting from readily available precursors. Common methods include:
- Cyclization Reactions : The reaction between methyl(3-oxo-piperazine-2-ylidene) acetate and N-aryl maleimides under controlled conditions.
- Optimization for Yield : Industrial production focuses on optimizing reaction conditions for higher yields and purity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of pyrazolo-pyridine carboxamides. Below is a systematic comparison with structurally analogous compounds derived from the evidence:
Table 1: Structural and Functional Comparison of Pyrazolo-Pyridine Derivatives
Key Observations:
Thiazolidinone (compound ) and isoindole (compound ) cores lack the fused pyridine ring, reducing aromatic surface area critical for kinase binding.
Substituent Effects: The 2-carbamoylphenyl group in the target compound provides dual hydrogen-bonding sites (amide NH and carbonyl), contrasting with simpler aryl groups (e.g., 4-methylphenyl in compound ). This may enhance target selectivity or crystallinity .
Synthetic Pathways: Similar to compound 3b in , the target compound may be synthesized via condensation reactions between pyrazolo-pyridine intermediates and carbamoylphenyl derivatives.
Crystallographic Analysis :
- SHELX programs () are widely used for small-molecule refinement, suggesting that structural data for the target compound (if available) would rely on similar computational tools.
Research Findings and Limitations
- Thermodynamic Properties: The 4-oxo group in the target compound may enhance solubility compared to non-polar analogs (e.g., 5-propyl in compound ), though experimental validation is needed.
- Knowledge Gaps: The evidence lacks explicit data on the target compound’s synthesis, bioactivity, or crystallography. Comparative analyses rely on structural extrapolation from analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
